molecular formula C13H16O2 B12910371 (E)-2-(4-Methoxystyryl)tetrahydrofuran

(E)-2-(4-Methoxystyryl)tetrahydrofuran

Cat. No.: B12910371
M. Wt: 204.26 g/mol
InChI Key: YRPHSKRQBPROAN-RMKNXTFCSA-N
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Description

(E)-2-(4-Methoxystyryl)tetrahydrofuran is a chemical compound characterized by its unique structure, which includes a tetrahydrofuran ring and a methoxystyryl group

Preparation Methods

The synthesis of (E)-2-(4-Methoxystyryl)tetrahydrofuran typically involves the reaction of 4-methoxystyrene with tetrahydrofuran under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

(E)-2-(4-Methoxystyryl)tetrahydrofuran undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

(E)-2-(4-Methoxystyryl)tetrahydrofuran has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-(4-Methoxystyryl)tetrahydrofuran involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(E)-2-(4-Methoxystyryl)tetrahydrofuran can be compared with other similar compounds, such as:

    (E)-2-(4-Hydroxystyryl)tetrahydrofuran: This compound has a hydroxyl group instead of a methoxy group, which can lead to different chemical and biological properties.

    (E)-2-(4-Methylstyryl)tetrahydrofuran: The presence of a methyl group instead of a methoxy group can also result in variations in reactivity and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties that are valuable in various research and industrial contexts.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-[(E)-2-(4-methoxyphenyl)ethenyl]oxolane

InChI

InChI=1S/C13H16O2/c1-14-12-7-4-11(5-8-12)6-9-13-3-2-10-15-13/h4-9,13H,2-3,10H2,1H3/b9-6+

InChI Key

YRPHSKRQBPROAN-RMKNXTFCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2CCCO2

Canonical SMILES

COC1=CC=C(C=C1)C=CC2CCCO2

Origin of Product

United States

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